molecular formula C14H10N2OS B11952129 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol

2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol

Katalognummer: B11952129
Molekulargewicht: 254.31 g/mol
InChI-Schlüssel: QHXJLHSKVDZVOA-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol is a Schiff base compound characterized by the presence of an azomethine group (-C=N-) linking a benzothiazole ring and a phenol group. This compound is known for its planar structure and E-configuration with respect to the C=N bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 2-aminobenzothiazole and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothiazoles, aminophenols, and various oxidized derivatives .

Wirkmechanismus

The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol involves its ability to chelate metal ions, which can enhance its biological activity. The compound interacts with molecular targets such as enzymes and receptors, leading to various biochemical effects. The azomethine group plays a crucial role in its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both benzothiazole and phenol groups, which contribute to its distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant bioactivity sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C14H10N2OS

Molekulargewicht

254.31 g/mol

IUPAC-Name

2-[(E)-1,3-benzothiazol-2-yliminomethyl]phenol

InChI

InChI=1S/C14H10N2OS/c17-12-7-3-1-5-10(12)9-15-14-16-11-6-2-4-8-13(11)18-14/h1-9,17H/b15-9+

InChI-Schlüssel

QHXJLHSKVDZVOA-OQLLNIDSSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/C2=NC3=CC=CC=C3S2)O

Kanonische SMILES

C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3S2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.